

"4-Methyl-5-oxohexanenitrile" physical and chemical data

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Compound of Interest

Compound Name: 4-Methyl-5-oxohexanenitrile

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4-Methyl-5-oxohexanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-oxohexanenitrile, with the CAS Registry Number 10413-01-1, is a bifunctional organic compound containing both a ketone and a nitrile group.^{[1][2][3][4]} Its structure lends itself to a variety of chemical transformations, making it a potentially valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the available physical, chemical, and safety data for **4-Methyl-5-oxohexanenitrile**, intended to support research and development activities.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **4-Methyl-5-oxohexanenitrile** is presented in Table 1. It is important to note that some of these data are calculated rather than experimentally determined and should be considered as estimates.

Table 1: Physical and Chemical Properties of **4-Methyl-5-oxohexanenitrile**

Property	Value	Source(s)
CAS Registry Number	10413-01-1	[1][2][3][4]
Molecular Formula	C ₇ H ₁₁ NO	[1][2][3]
Molecular Weight	125.17 g/mol	[1][5]
IUPAC Name	4-Methyl-5-oxohexanenitrile	[5]
Synonyms	3-(2-Cyanoethyl)-2-butanone, 4-Methyl-5-oxocapronitrile	[1][3]
Boiling Point	115 °C at 15 Torr; 54 °C at 0.2 Torr	[1][6]
Density	0.948 g/cm ³ at 25 °C; 0.951 g/cm ³ at 25 °C	[1][6]
Melting Point	Not available	[3]
Flash Point	95.941 °C (calculated)	[7]
Refractive Index	1.423 (calculated)	[7]
LogP	1.51528 (calculated)	[8]
Topological Polar Surface Area (TPSA)	40.9 Å ²	[2]

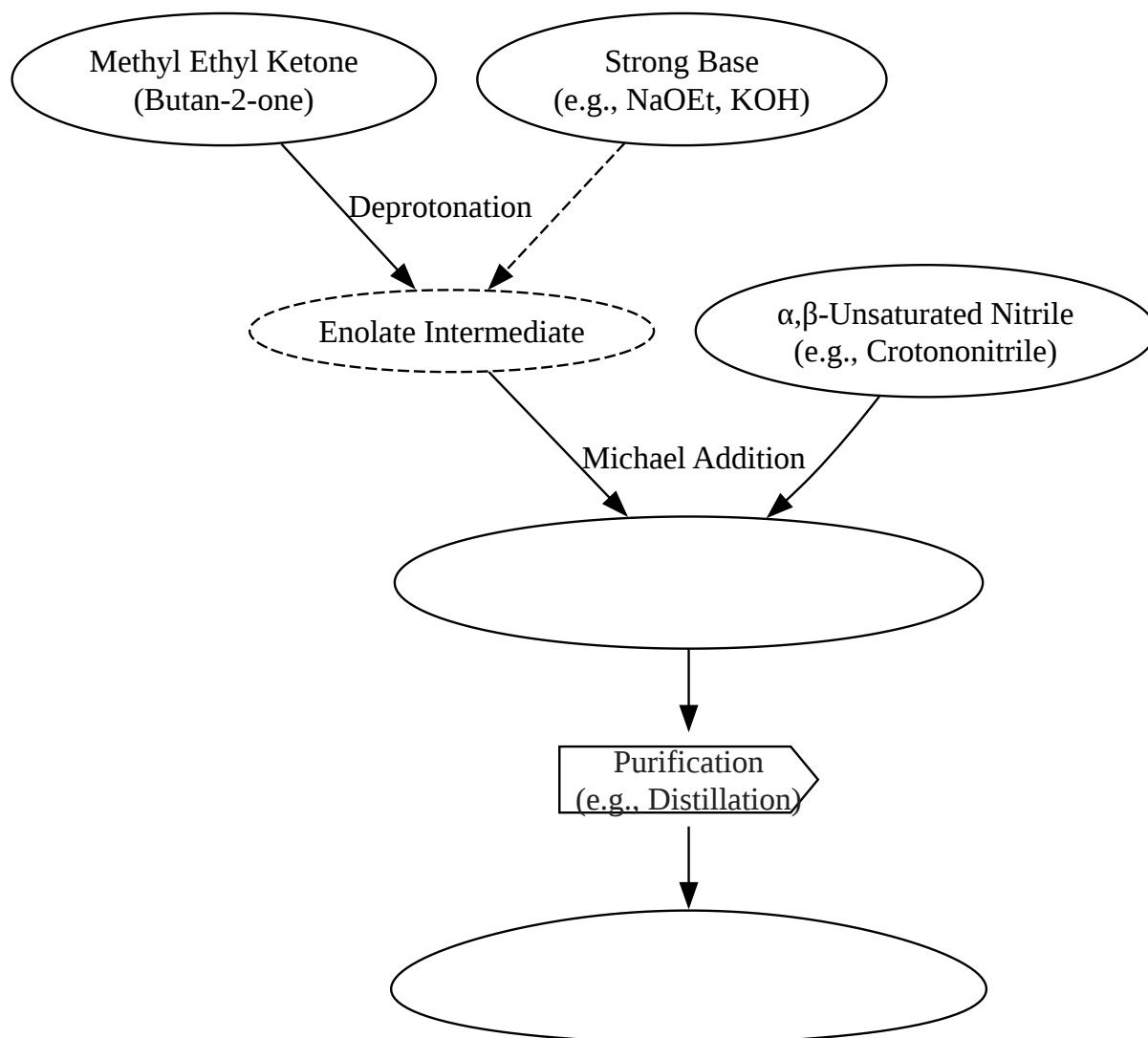
Synthesis and Purification

General Synthesis: Michael Addition

The primary synthetic route to **4-Methyl-5-oxohexanenitrile** is the Michael addition, a conjugate addition of a nucleophile to an α,β -unsaturated carbonyl compound.[9][10][11][12] In this case, the enolate of methyl ethyl ketone (butan-2-one) acts as the Michael donor and adds to an α,β -unsaturated nitrile, such as crotononitrile (but-2-enenitrile), which serves as the Michael acceptor.[13] The reaction is typically catalyzed by a strong base.[13]

A US Patent describes a general process for the preparation of 5-oxohexane nitriles, including 2,4-dimethyl-5-oxohexanenitrile (an isomer of the target compound), by reacting a methyl

ketone with an α,β -unsaturated nitrile in the presence of a strong base.[13]



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Experimental Protocol (Representative)

While a specific, detailed protocol for the synthesis of **4-Methyl-5-oxohexanenitrile** is not readily available in the searched literature, a general procedure for the synthesis of γ -ketonitriles via a Michael addition can be adapted. The following is a representative protocol based on general principles of the Michael reaction.

Materials:

- Methyl ethyl ketone (butan-2-one)
- Crotononitrile (but-2-enenitrile)
- Strong base (e.g., sodium ethoxide, potassium hydroxide)
- Anhydrous aprotic solvent (e.g., ethanol, THF)
- Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

- A solution of the strong base in the anhydrous solvent is prepared under an inert atmosphere in a flame-dried flask equipped with a magnetic stirrer and a dropping funnel.
- Methyl ethyl ketone is added dropwise to the base solution at a controlled temperature (e.g., 0 °C to room temperature) to form the enolate.
- Crotononitrile is then added dropwise to the reaction mixture, and the reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
- The reaction is carefully quenched by the addition of a suitable quenching solution.
- The product is extracted into an organic solvent.
- The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

Purification

The crude product can be purified by vacuum distillation.^[1] Given the boiling point of 115 °C at 15 Torr, fractional distillation under reduced pressure should be effective in isolating the desired product from starting materials and byproducts.

Spectroscopic Data (Predicted)

Experimental spectra for **4-Methyl-5-oxohexanenitrile** are not readily available in the public domain. However, based on its structure, the following characteristic signals can be predicted.

Table 2: Predicted Spectroscopic Data for **4-Methyl-5-oxohexanenitrile**

Spectroscopy	Predicted Signals
¹ H NMR	- Signals in the aliphatic region (approx. 1.0-3.0 ppm).- A doublet for the methyl group at C6.- A singlet for the methyl group at C1.- Multiplets for the methylene and methine protons.
¹³ C NMR	- A signal for the nitrile carbon (approx. 115-125 ppm).- A signal for the ketone carbonyl carbon (approx. 200-210 ppm).- Several signals in the aliphatic region for the other carbon atoms.
IR Spectroscopy	- A sharp, medium-intensity absorption band for the C≡N stretch (approx. 2240-2260 cm ⁻¹).- A strong absorption band for the C=O stretch of the ketone (approx. 1715 cm ⁻¹).- C-H stretching and bending vibrations in the usual regions.
Mass Spectrometry	- A molecular ion peak (M ⁺) at m/z = 125.- Fragmentation patterns corresponding to the loss of alkyl and acyl groups.

Note: Predicted chemical shifts and absorption frequencies are approximate and can vary based on the solvent and other experimental conditions.

Reactivity and Potential Applications

The dual functionality of **4-Methyl-5-oxohexanenitrile** makes it a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine.[2] The ketone functionality can undergo a variety of reactions, such as reduction to an alcohol, reductive amination, or reaction with organometallic reagents.[2]

One documented application of a related compound, 2,4-dimethyl-5-oxohexanenitrile, is as a precursor for the synthesis of 2,3,5-trimethylpyridine via catalytic gas-phase cyclization and dehydrogenation.[13] This suggests that **4-Methyl-5-oxohexanenitrile** could potentially be used in the synthesis of substituted pyridine derivatives, which are important scaffolds in pharmaceuticals and agrochemicals.

Safety and Handling

Detailed safety and handling information for **4-Methyl-5-oxohexanenitrile** is limited. Some sources classify it as an irritant.[7] A Safety Data Sheet (SDS) for a related compound, acetonitrile, indicates that it is a highly flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled.[14] Given the presence of the nitrile group, which can be metabolized to cyanide, and the ketone functionality, caution should be exercised when handling this compound.

General Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid contact with skin, eyes, and clothing.
- Avoid inhalation of vapor or mist.
- Keep away from heat, sparks, and open flames.
- Store in a tightly sealed container in a cool, dry place.

First Aid Measures (General Recommendations):

- In case of skin contact: Immediately wash with plenty of soap and water.

- In case of eye contact: Rinse cautiously with water for several minutes.
- If inhaled: Move to fresh air.
- If swallowed: Seek immediate medical attention.

It is imperative to obtain and consult the full Material Safety Data Sheet (MSDS) from the supplier before handling this compound.

Conclusion

4-Methyl-5-oxohexanenitrile is a chemical intermediate with potential applications in organic synthesis. This guide has summarized the available physical and chemical data, outlined a general synthetic approach, and provided predicted spectroscopic information and general safety precautions. Further experimental work is required to fully characterize this compound and to explore its synthetic utility and potential biological activity. Researchers and drug development professionals should exercise appropriate caution when handling this compound and refer to a comprehensive MSDS for detailed safety information.

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